molecular formula C7H15N B3022809 3-Methylcyclohexylamine CAS No. 6850-35-7

3-Methylcyclohexylamine

Cat. No.: B3022809
CAS No.: 6850-35-7
M. Wt: 113.2 g/mol
InChI Key: JYDYHSHPBDZRPU-UHFFFAOYSA-N
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Description

3-Methylcyclohexylamine: is an organic compound with the molecular formula C7H15N . It is a derivative of cyclohexylamine, where a methyl group is attached to the third carbon of the cyclohexane ring. This compound is known for its applications in various chemical processes and is characterized by its cyclohexyl and amine functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of 3,4-Dimethylaniline: One method involves the hydrogenation of 3,4-dimethylaniline in the presence of a ruthenium alloy catalyst.

    Alkylation of Ammonia: Another method involves the alkylation of ammonia using cyclohexanol.

Industrial Production Methods: The industrial production of 3-Methylcyclohexylamine often involves the hydrogenation of aniline derivatives or the alkylation of ammonia, as mentioned above. These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methylcyclohexylamine can undergo oxidation reactions to form corresponding oxides or hydroxylamines.

    Reduction: It can be reduced to form more saturated amines.

    Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed:

    Oxidation: Formation of hydroxylamines or nitroso compounds.

    Reduction: Formation of more saturated amines.

    Substitution: Formation of alkylated or halogenated derivatives.

Scientific Research Applications

Chemistry: : 3-Methylcyclohexylamine is used as an intermediate in the synthesis of various organic compounds. It is also used in the production of polymers and resins .

Biology: : In biological research, it can be used as a building block for the synthesis of biologically active molecules.

Medicine: : The compound is explored for its potential use in pharmaceuticals, particularly in the development of drugs that target specific molecular pathways .

Industry: : It is used in the production of corrosion inhibitors, rubber accelerators, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-Methylcyclohexylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : 3-Methylcyclohexylamine is unique due to the position of the methyl group on the third carbon of the cyclohexane ring. This structural difference can lead to variations in reactivity, physical properties, and biological activity compared to its analogs.

Properties

IUPAC Name

3-methylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-3-2-4-7(8)5-6/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDYHSHPBDZRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10922926
Record name 3-Methylcyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6850-35-7, 1193-17-5
Record name 3-Methylcyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6850-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanamine, 3-methyl-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylcyclohexylamine, mixed isomers
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylcyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylcyclohexylamine, mixed isomers
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.218
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methylcyclohexylamine
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3-Methylcyclohexylamine
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3-Methylcyclohexylamine
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3-Methylcyclohexylamine

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